

Amino-PEG10-Amine: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Amino-PEG10-Amine

Cat. No.: B605450

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Introduction: **Amino-PEG10-Amine** is a homobifunctional polyethylene glycol (PEG) linker that plays a crucial role in modern bioconjugation and drug development.^[1] Its structure, featuring a 10-unit PEG chain flanked by two primary amine groups, provides a hydrophilic and flexible spacer to connect two molecules of interest.^{[2][3]} This technical guide offers an in-depth overview of the properties, applications, and experimental considerations for utilizing **Amino-PEG10-Amine** in research and development.

Core Properties of Amino-PEG10-Amine

The fundamental characteristics of **Amino-PEG10-Amine** are summarized in the table below. These properties are essential for designing and executing successful bioconjugation strategies.

Property	Value	References
Molecular Weight	~500.6 g/mol	[4][5]
Molecular Formula	C22H48N2O10	
CAS Number	928292-69-7	
Appearance	Colorless to pale yellow liquid	
Purity	≥95% - 98%	
Solubility	Water, DMSO, DMF	

Key Applications in Research and Drug Development

The bifunctional nature of **Amino-PEG10-Amine** makes it a versatile tool in several advanced applications:

- **Antibody-Drug Conjugates (ADCs):** This linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The PEG spacer enhances the solubility and stability of the ADC.
- **PROTACs (Proteolysis Targeting Chimeras):** In the development of PROTACs, **Amino-PEG10-Amine** can serve as the flexible linker connecting a target protein ligand and an E3 ligase ligand, facilitating the degradation of disease-causing proteins.
- **Nanoparticle Functionalization:** The amine groups can be used to modify the surface of nanoparticles, improving their biocompatibility and enabling the attachment of targeting moieties.
- **Protein Crosslinking and Modification:** This reagent can be employed to study protein-protein interactions or to modify proteins to enhance their therapeutic properties.

Experimental Protocols

The primary utility of **Amino-PEG10-Amine** lies in its reactivity towards molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters. Below are

general protocols for these common bioconjugation reactions.

Protocol 1: Two-Step Amide Coupling to Carboxylic Acids via EDC/NHS Chemistry

This protocol describes the conjugation of **Amino-PEG10-Amine** to a molecule containing a carboxylic acid group.

Materials:

- Molecule with a carboxylic acid group (-COOH)
- **Amino-PEG10-Amine**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or sulfo-NHS
- Activation Buffer (e.g., MES buffer, pH 5-6)
- Coupling Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching solution (e.g., hydroxylamine, Tris, or glycine)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve the carboxylated molecule in the Activation Buffer.
 - Add EDC and NHS (or sulfo-NHS) to the solution.
 - Allow the reaction to proceed for 15 minutes at room temperature to form an NHS ester intermediate.
- Quenching of EDC (Optional but Recommended):

- Add a thiol-containing compound like DTT to quench the excess EDC. This step is crucial if the amine-containing molecule also has carboxyl groups.
- Conjugation with **Amino-PEG10-Amine**:
 - Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
 - Immediately add the **Amino-PEG10-Amine** to the activated molecule solution.
 - Allow the reaction to proceed for 2 hours at room temperature.
- Quenching of Reaction:
 - Add a quenching solution to stop the reaction by reacting with any remaining NHS esters.
- Purification:
 - Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: Direct Reaction with NHS Esters

This protocol outlines the conjugation of **Amino-PEG10-Amine** to a molecule already activated as an NHS ester.

Materials:

- Molecule with an NHS ester group
- **Amino-PEG10-Amine**
- Anhydrous, amine-free solvent (e.g., DMF or DMSO)
- Reaction buffer (e.g., PBS, pH 7-9)

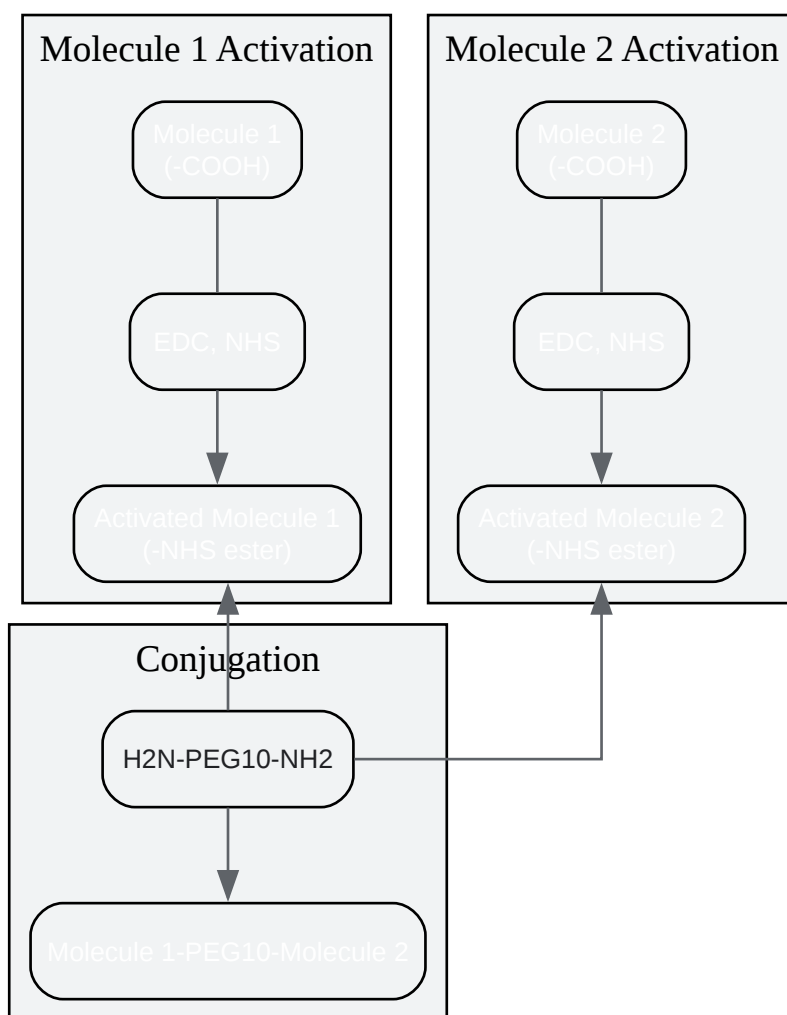
Procedure:

- Dissolution of Reagents:

- Dissolve the NHS ester-activated molecule in the anhydrous solvent.
- Dissolve the **Amino-PEG10-Amine** in the reaction buffer.
- Conjugation:
 - Add the dissolved NHS ester to the **Amino-PEG10-Amine** solution. The reaction is typically efficient at a pH of 7-9.
 - Stir the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
- Purification:
 - Purify the conjugate using methods such as dialysis or gel filtration to remove unreacted reagents.

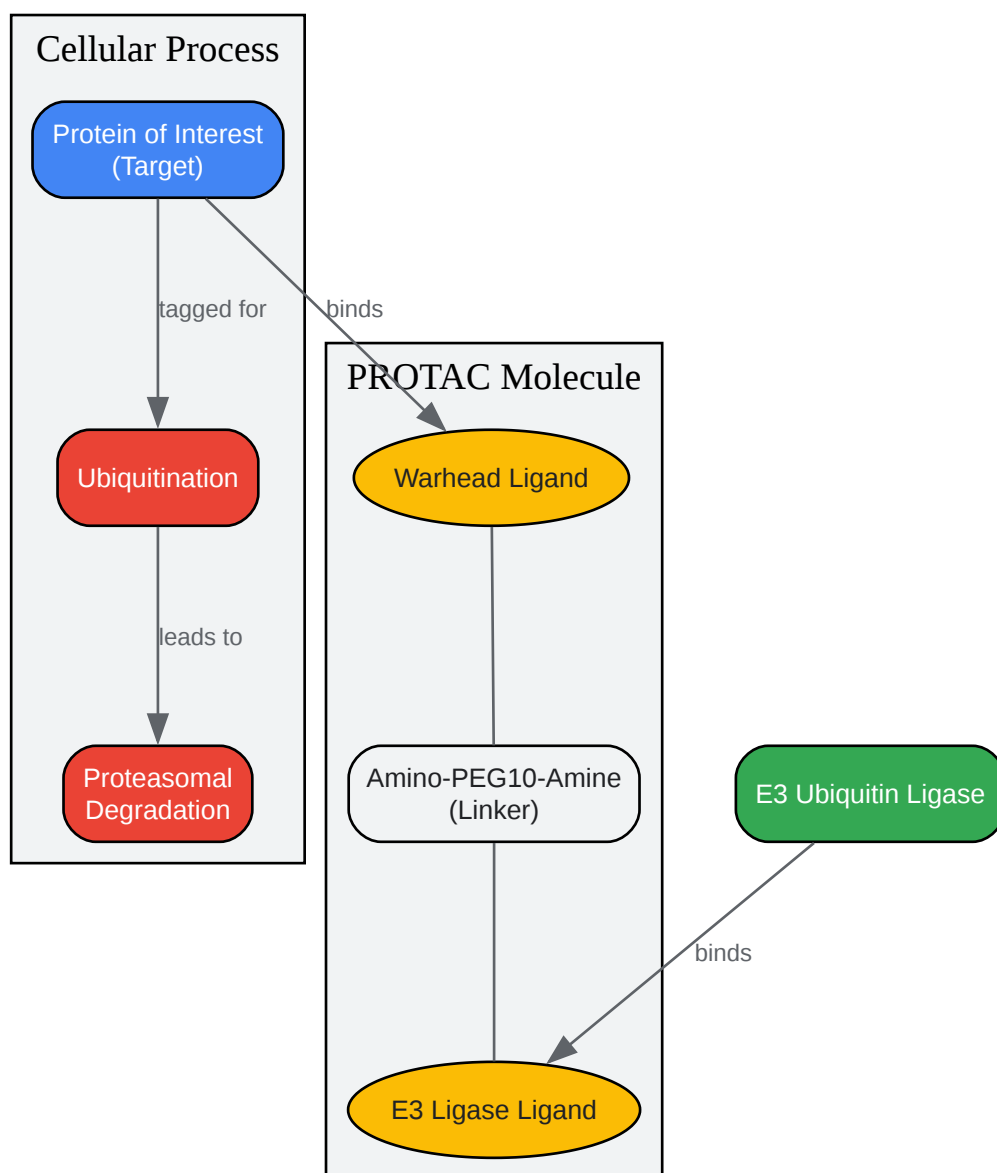
Visualizing Workflows and Concepts

Diagrams can help clarify the complex processes in which **Amino-PEG10-Amine** is utilized.



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Caption: General workflow for crosslinking two molecules using **Amino-PEG10-Amine**.



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Caption: Conceptual diagram of a PROTAC utilizing a diamino-PEG linker to induce protein degradation.

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